N-(1-cyano-2-methoxy-1-methylethyl)-2-(4-methoxy-1H-indol-3-yl)acetamide
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Overview
Description
N-(1-cyano-2-methoxy-1-methylethyl)-2-(4-methoxy-1H-indol-3-yl)acetamide, commonly known as CMI-977, is a small molecule inhibitor of the eukaryotic translation initiation factor 4E (eIF4E) that has been studied for its potential therapeutic applications in cancer treatment.
Mechanism Of Action
CMI-977 inhibits the N-(1-cyano-2-methoxy-1-methylethyl)-2-(4-methoxy-1H-indol-3-yl)acetamide-mediated translation initiation of oncogenic mRNAs by binding to N-(1-cyano-2-methoxy-1-methylethyl)-2-(4-methoxy-1H-indol-3-yl)acetamide and disrupting its interaction with the mRNA cap structure. This leads to the suppression of the translation of oncogenic mRNAs, resulting in the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
CMI-977 has been shown to have potent anti-tumor activity in various cancer models, including breast, prostate, lung, and colon cancer. In addition, CMI-977 has been shown to enhance the efficacy of chemotherapy and radiation therapy in these models. CMI-977 has also been shown to have a favorable safety profile in preclinical studies.
Advantages And Limitations For Lab Experiments
One of the advantages of CMI-977 is its ability to inhibit the translation of oncogenic mRNAs, which makes it a promising therapeutic agent for cancer treatment. However, one of the limitations of CMI-977 is its poor solubility, which can make it difficult to administer in vivo.
Future Directions
For the study of CMI-977 include investigating its potential use in combination with other therapeutic agents, developing more potent and selective N-(1-cyano-2-methoxy-1-methylethyl)-2-(4-methoxy-1H-indol-3-yl)acetamide inhibitors, and improving its solubility through novel drug delivery systems.
Synthesis Methods
The synthesis method of CMI-977 involves the reaction of 4-methoxy-1H-indole-3-carboxylic acid with 1-cyano-2-methoxy-1-methylethylene in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the intermediate 4-methoxy-N-(1-cyano-2-methoxy-1-methylethyl)-1H-indole-3-carboxamide. This intermediate is then reacted with acetic anhydride to produce the final product, CMI-977.
Scientific Research Applications
CMI-977 has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that CMI-977 inhibits the translation of oncogenic mRNAs, leading to the suppression of tumor growth and metastasis. In addition, CMI-977 has been shown to enhance the efficacy of chemotherapy and radiation therapy in various cancer models.
properties
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-2-(4-methoxy-1H-indol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-16(9-17,10-21-2)19-14(20)7-11-8-18-12-5-4-6-13(22-3)15(11)12/h4-6,8,18H,7,10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGOOMFENAPNJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)CC1=CNC2=C1C(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-methoxy-1-methylethyl)-2-(4-methoxy-1H-indol-3-yl)acetamide |
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